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Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of SK-575, a novel Proteolysis-Targeting

Chimera (PROTAC) that selectively degrades Poly(ADP-ribose) Polymerase 1 (PARP1),

against established and emerging PARP-targeted cancer therapies. The analysis is based on

preclinical data, focusing on efficacy in various cancer cell lines and outlining the key

experimental methodologies.

Introduction to SK-575 and PARP-Targeted
Therapies
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response

(DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in

other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP

leads to synthetic lethality, making it a prime therapeutic target.

First-generation PARP inhibitors (PARPi), such as Olaparib, Rucaparib, Niraparib, and

Talazoparib, have been approved for treating various cancers with homologous recombination

deficiencies (HRD). However, challenges such as acquired resistance and dose-limiting

toxicities have spurred the development of next-generation agents.

SK-575 is a highly potent and specific PARP1 degrader that operates via the PROTAC

mechanism. Unlike inhibitors that merely block the enzyme's active site, SK-575 facilitates the
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ubiquitination and subsequent proteasomal degradation of the PARP1 protein. This approach

has the potential to overcome resistance mechanisms associated with PARP inhibitors and

may offer a more profound and durable therapeutic effect.

Mechanism of Action: SK-575 PROTAC
SK-575 is a heterobifunctional molecule composed of a ligand that binds to PARP1, a linker,

and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This trimolecular

complex formation leads to the polyubiquitination of PARP1, marking it for degradation by the

proteasome.
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Mechanism of SK-575, a PARP1-targeting PROTAC.

Comparative Efficacy of SK-575
The preclinical efficacy of SK-575 has been evaluated in several cancer cell lines, particularly

those with BRCA mutations, and compared with existing PARP inhibitors.

In Vitro Efficacy
SK-575 demonstrates exceptional potency in both inhibiting PARP1 enzymatic activity and

inducing its degradation, leading to potent cancer cell growth inhibition.

Table 1: Comparative In Vitro Potency of SK-575 and PARP Inhibitors
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Compound Target

PARP1
Enzymatic
Inhibition
IC50 (nM)

Cell Line
Cell Growth
Inhibition
IC50

PARP1
Degradatio
n DC50
(nM)

SK-575
PARP1

Degrader
2.30

MDA-MB-436

(BRCA1

mutant)

19 nM 1.26

Capan-1

(BRCA2

mutant)

56 nM 6.72

SW620

(BRCA wild-

type)

Not Reported 0.509

Olaparib
PARP1/2

Inhibitor
5 MDA-MB-436

4,700 nM (4.7

µM)[1]

Not

Applicable

Capan-1
>200,000 nM

(>200 µM)[2]

Not

Applicable

SW620 Sensitive
Not

Applicable

Rucaparib
PARP1/2/3

Inhibitor
1.4 MDA-MB-436

2,300 nM (2.3

µM)[1]

Not

Applicable

Capan-1 609 nM
Not

Applicable

SW620
Tested in

xenografts

Not

Applicable

Niraparib
PARP1/2

Inhibitor

3.8 (PARP1),

2.1 (PARP2)
MDA-MB-436

3,200 nM (3.2

µM)[1]

Not

Applicable

Capan-1
~15,000 nM

(~15 µM)[2]

Not

Applicable

SW620 Not Reported
Not

Applicable

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10647199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618811/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Talazoparib
PARP1/2

Inhibitor
0.57 MDA-MB-436

130 nM (0.13

µM)[1]

Not

Applicable

Capan-1 Not Reported
Not

Applicable

SW620 Not Reported
Not

Applicable

Saruparib

(AZD5305)

PARP1

Inhibitor
3 MDA-MB-436 Not Reported

Not

Applicable

Capan-1 Not Reported
Not

Applicable

SW620 Not Reported
Not

Applicable

Note: IC50 and DC50 values are compiled from various sources and may have been

determined under different experimental conditions.

The data clearly indicate that SK-575 is significantly more potent at inhibiting the growth of

BRCA-mutant cancer cells than the first-generation PARP inhibitors, with IC50 values in the low

nanomolar range.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the standard protocols for the key experiments cited in the evaluation of SK-575.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Workflow for a typical MTT cell viability assay.

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compound

(e.g., SK-575, PARP inhibitors) and incubated for a specified period (e.g., 72 hours).

MTT Addition: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours

at 37°C.

Solubilization: The MTT-containing medium is removed, and the formazan crystals are

dissolved in dimethyl sulfoxide (DMSO).
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot for PARP1 Degradation
This technique is used to detect the levels of PARP1 protein in cell lysates.

Cell Lysis: Cells are treated with the test compound for the desired time, then washed with

ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

against PARP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. The band intensity is quantified using densitometry software.

γH2AX Immunofluorescence for DNA Damage
The formation of γH2AX foci is a marker of DNA double-strand breaks.

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test

compounds.

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized

with 0.1% Triton X-100 in PBS.

Immunostaining: Cells are blocked and then incubated with a primary antibody against

phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
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Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are

mounted on microscope slides.

Imaging and Analysis: Images are captured using a fluorescence microscope, and the

number of γH2AX foci per nucleus is quantified using image analysis software.

Signaling Pathway and In Vivo Efficacy
SK-575's mechanism of inducing synthetic lethality in HRD cancers involves the accumulation

of DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

DNA Single-Strand Break PARP1Recruits SK-575Targeted by PARP1 Degradation Replication Fork CollapseLeads to DNA Double-Strand Break HR-Deficient Cancer Cell ApoptosisUndergoes
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Synthetic lethality induced by SK-575 in HR-deficient cancer cells.

In Vivo Studies
In preclinical mouse xenograft models, SK-575 has demonstrated significant anti-tumor activity.

In a BRCA2-mutated Capan-1 xenograft model, SK-575 administered as a single agent

resulted in significant tumor growth inhibition. Furthermore, in combination with standard-of-

care chemotherapies like temozolomide and cisplatin, SK-575 showed synergistic effects,

leading to durable tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy
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Compound Model Dosing Outcome

SK-575 Capan-1 Xenograft
25 and 50 mg/kg, IP,

daily for 5 days

Significant tumor

growth inhibition

SW620 Xenograft
In combination with

Temozolomide

Durable tumor growth

inhibition

Olaparib
MDA-MB-436

Xenograft

Not specified in

snippets

Tumor growth

inhibition

Saruparib (AZD5305)
MDA-MB-436

Xenograft
≥ 0.1 mg/kg, daily

Profound tumor

regression (≥90%)

Capan-1 Xenograft 1 or 10 mg/kg, daily Tumor stasis

Conclusion and Future Directions
The preclinical data strongly suggest that SK-575 is a highly potent and efficacious PARP1

degrader with a promising therapeutic profile, particularly for cancers harboring BRCA1/2

mutations. Its superior potency compared to first-generation PARP inhibitors highlights the

potential of the PROTAC approach in overcoming existing therapeutic limitations.

Future research should focus on:

Head-to-head in vivo comparison of SK-575 with next-generation PARP1-selective inhibitors

like Saruparib.

Investigation into mechanisms of resistance to SK-575.

Evaluation of SK-575 in a broader range of cancer models, including those with other HRD

gene mutations and PARPi-resistant tumors.

Pharmacokinetic and pharmacodynamic studies to optimize dosing and schedule for clinical

trials.

The development of SK-575 represents a significant advancement in the field of targeted

cancer therapy, offering a novel strategy to exploit the vulnerabilities of cancer cells with

deficient DNA damage repair pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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